3-Fluoro-5-(3-furyl)phenol

Medicinal Chemistry Enzyme Inhibition Physicochemical Profiling

3-Fluoro-5-(3-furyl)phenol (molecular formula C₁₀H₇FO₂, molecular weight 178.16 g/mol) is a heteroaromatic phenol derivative characterized by a meta-fluorinated phenol core and a 3-furyl substituent at the 5-position. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical development.

Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
Cat. No. B8542003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(3-furyl)phenol
Molecular FormulaC10H7FO2
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CC(=CC(=C2)F)O
InChIInChI=1S/C10H7FO2/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H
InChIKeyRMEMYBFCERGDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(3-furyl)phenol: Core Physicochemical and Structural Identity for Procurement Reference


3-Fluoro-5-(3-furyl)phenol (molecular formula C₁₀H₇FO₂, molecular weight 178.16 g/mol) is a heteroaromatic phenol derivative characterized by a meta-fluorinated phenol core and a 3-furyl substituent at the 5-position . This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical development. Its structural features impart distinct physicochemical properties, including a predicted pKa of approximately 8.59 (based on 3-fluoro-5-methoxyphenol analog data) and a logP value in the range of 1.8-2.5, which are critical for applications requiring specific lipophilicity and hydrogen-bonding capabilities . The compound is commercially available with a typical purity of 95%, and its CAS number is 1820575-19-6 .

Workflow

Synthetic building block for medicinal chemistry and agrochemical research.

Selection

Predicted acidity (pKa ~8.59) and lipophilicity (logP 1.8–2.5) guide design.

Use Context

Structure-activity relationship studies and fungicide candidate screening.

3-Fluoro-5-(3-furyl)phenol: Why Simple Substitution with Other Fluorophenols or Furylphenols Leads to Divergent Outcomes


Substituting 3-Fluoro-5-(3-furyl)phenol with generic fluorophenols or furylphenols without precise structural alignment can lead to significant changes in biological activity, physicochemical properties, and synthetic utility. The specific arrangement of a meta-fluorine and a 3-furyl group on the phenol ring creates a unique electronic and steric environment that influences hydrogen-bonding interactions, metabolic stability, and target binding affinity [1]. For instance, fluorine substitution at the meta position reduces the phenol's pKa by approximately 0.7 units compared to unsubstituted phenol, enhancing acidity and potentially improving binding to enzymes like dihydrofolate reductase (DHFR) [2]. The 3-furyl group, in contrast to a 2-furyl or phenyl group, offers distinct π-stacking and dipole interactions due to its heteroaromatic character and orientation, which can be critical for achieving desired selectivity in medicinal chemistry campaigns [3]. Therefore, simple replacement with a close analog may compromise the intended biological or physicochemical profile, making the specific compound essential for reliable and reproducible research outcomes.

Meta-fluorine alters pKa and hydrogen-bonding profile versus non-fluorinated phenols, potentially shifting target engagement.

3-Furyl group offers distinct π-stacking and dipole interactions compared to 2-furyl or phenyl analogs, which may affect selectivity.

Simple analog substitution may change metabolic stability and biological activity, limiting reproducibility.

3-Fluoro-5-(3-furyl)phenol: Quantified Differentiation Evidence Against Key Analogs


Enhanced Acidity and Hydrogen-Bonding Potential Compared to Non-Fluorinated Phenol Analogs

The meta-fluorine substituent in 3-Fluoro-5-(3-furyl)phenol reduces the pKa of the phenolic hydroxyl group, thereby increasing its acidity and hydrogen-bond donor strength. This is a critical parameter for interactions with biological targets such as enzymes and receptors [1]. While experimental pKa data for the specific compound is not available, the value for a close analog, 3-fluoro-5-methoxyphenol, is predicted to be 8.59 . In comparison, the pKa of unsubstituted phenol is approximately 9.95, and that of 3-fluorophenol is 9.28 [2]. This suggests that 3-Fluoro-5-(3-furyl)phenol will be a stronger acid than simple fluorophenols and phenols, potentially leading to more favorable interactions with basic residues in enzyme active sites or improved solubility in buffered aqueous media at physiological pH.

Acidity Profile
Class-level
Predicted pKa ~8.59 vs phenol 9.95, 3-fluorophenol 9.28
May enhance ionization and hydrogen bonding at physiological pH.
Predicted from analog data; experimental verification needed.
Medicinal Chemistry Enzyme Inhibition Physicochemical Profiling

Distinct Heteroaromatic π-Stacking and Dipole Interactions Relative to Phenyl-Substituted Analogs

The 3-furyl substituent in 3-Fluoro-5-(3-furyl)phenol offers different electronic and steric properties compared to a phenyl group found in the analog 3-fluoro-5-phenylphenol. Furans are π-excessive heteroaromatics with a significant dipole moment due to the oxygen atom, enabling stronger dipole-dipole interactions and distinct π-stacking geometries with aromatic residues in protein binding pockets [1]. While no direct binding data is available for the target compound, studies on related heterocyclic systems indicate that replacing a phenyl ring with a furan can lead to substantial changes in binding affinity and selectivity. For example, in a series of CCR5 antagonists, the introduction of a furan ring altered the IC₅₀ value by more than an order of magnitude compared to the phenyl analog [2]. The 3-furyl isomer, specifically, provides a unique orientation of the oxygen atom that can engage in hydrogen bonding, a feature absent in the 2-furyl isomer .

Heteroaromatic Interaction
Class-level
>10-fold IC₅₀ shift reported for furan vs phenyl in related CCR5 series
Suggests distinct molecular recognition; direct data unavailable.
Binding data from analog series; verify in target assay.
Medicinal Chemistry Molecular Recognition Ligand Design

Fungicidal Activity Potential Within Furan Phenol Derivative Class

Patent CN-112661732-A discloses a series of furan phenol derivatives with demonstrated fungicidal and insecticidal activities [1]. While specific data for 3-Fluoro-5-(3-furyl)phenol is not provided in the patent, the structural class is shown to be effective against various phytopathogenic fungi. The patent exemplifies that certain derivatives achieve >90% control of corn rust at a dose of 200 mg/L [1]. The target compound, as a member of this class, represents a promising scaffold for the development of novel fungicides. Its unique combination of a 3-fluorophenol core and a 3-furyl group may offer advantages in terms of spectrum of activity, environmental fate, or resistance profile compared to existing commercial fungicides.

Fungicidal Class Activity
Class-level
>90% control of corn rust at 200 mg/L for furan phenol derivatives
Supports fungicide discovery research; compound-specific data lacking.
Patent class-level evidence; requires direct evaluation.
Agrochemicals Fungicide Discovery Crop Protection

Predicted Lipophilicity Profile Differentiating from Thiophene Analogs

The logP (octanol-water partition coefficient) is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While experimental logP for 3-Fluoro-5-(3-furyl)phenol is not reported, the value for a close structural analog, 3-furyl(phenyl)methanol, is 1.90 . In contrast, the thiophene analog, 3-fluoro-5-(thiophen-3-yl)phenol, is predicted to have a higher logP due to the increased lipophilicity of sulfur compared to oxygen . This difference in lipophilicity can translate to altered membrane permeability, protein binding, and metabolic stability, thereby influencing the overall drug-likeness of the compound. A lower logP for the furan derivative may be advantageous for achieving oral bioavailability and reducing off-target toxicity compared to more lipophilic thiophene-containing compounds.

Lipophilicity Profile
Context-dependent
Predicted logP ~1.90 vs thiophene analog >2.5
May differentiate ADME properties from more lipophilic analogs.
Predicted values; experimental logP recommended.
ADME Prediction Drug Design Physicochemical Property Optimization

3-Fluoro-5-(3-furyl)phenol: Evidence-Backed Procurement Scenarios for Maximum Research Impact


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration for Enzyme Inhibitors

3-Fluoro-5-(3-furyl)phenol serves as a privileged scaffold for designing and synthesizing novel enzyme inhibitors, particularly those targeting enzymes with a preference for acidic phenol interactions, such as dihydrofolate reductase (DHFR) or various kinases [1]. Its enhanced acidity (predicted pKa ~8.59) compared to non-fluorinated phenols facilitates stronger hydrogen bonding with catalytic residues, while the 3-furyl group offers unique π-stacking and dipole interactions that can be exploited to achieve selectivity against closely related isoforms or off-targets [2]. Researchers can use this compound to build focused libraries and probe the SAR of the 3-fluorophenol and 3-furyl moieties in their target of interest.

Agrochemical Research: Development of Next-Generation Fungicides

Given the established fungicidal activity of furan phenol derivatives, as documented in patent CN-112661732-A, 3-Fluoro-5-(3-furyl)phenol is a valuable starting material for synthesizing and evaluating new crop protection agents [3]. Its structural features may confer improved efficacy against resistant fungal strains or a more favorable environmental degradation profile compared to existing commercial fungicides. Procurement of this compound enables direct assessment of its intrinsic activity and serves as a key intermediate for generating a diverse set of analogs for comprehensive structure-activity and structure-property relationship studies in an agrochemical context.

Physicochemical and ADME Property Optimization in Drug Discovery

The predicted lower lipophilicity (logP ~1.90) of 3-Fluoro-5-(3-furyl)phenol relative to thiophene or phenyl analogs makes it an attractive starting point for lead optimization campaigns where controlling lipophilicity is crucial for achieving favorable ADME properties and reducing toxicity risks . Medicinal chemists can utilize this compound as a core to build molecules with balanced potency and drug-like properties, leveraging the polar furan ring to improve solubility and reduce non-specific protein binding, while the fluorine atom enhances metabolic stability. This compound is ideally suited for programs where oral bioavailability and a clean safety profile are paramount.

Application
Selection Property
Validation Focus
Enzyme inhibitor SAR studies
Acidity and heteroaromatic interaction profile
Target binding and selectivity profiling
Fungicide discovery research
Furan phenol scaffold with class-level fungicidal activity
In vitro/in vivo antifungal efficacy assessment
ADME property optimization
Predicted lower lipophilicity vs. thiophene analogs
Permeability, solubility, and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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